molecular formula C6H11NO4 B2997619 3-(2-Methoxyacetamido)propanoic acid CAS No. 36855-37-5

3-(2-Methoxyacetamido)propanoic acid

Cat. No. B2997619
CAS RN: 36855-37-5
M. Wt: 161.157
InChI Key: RZVGQXWCUUEODJ-UHFFFAOYSA-N
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Description

“3-(2-Methoxyacetamido)propanoic acid” is an organic compound . It contains a total of 32 bonds; 17 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 secondary amide (aliphatic), 1 hydroxyl group, and 1 ether (aliphatic) .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research involving organophosphorus compounds has demonstrated the reactivity of certain 3-oxo esters and amides under specific conditions, leading to the formation of derivatives with potential applications in organic synthesis and material science. The study by Pedersen and Lawesson (1974) on organophosphorus compounds provides insights into the reactivity of structurally similar compounds, which could inform the synthesis and applications of 3-(2-Methoxyacetamido)propanoic acid in creating novel organic materials or intermediates for further chemical reactions (Pedersen & Lawesson, 1974).

Bioconjugation and Protein Modification

The development of new reagents for bioconjugation, particularly in attaching sugars to proteins, is a significant area of research. Lee, Stowell, and Krantz (1976) have explored 2-Imino-2-methoxyethyl 1-thioglycosides as reagents for this purpose. The methoxy group in these compounds plays a crucial role in their reactivity and selectivity. Given the methoxyacetamido functionality in 3-(2-Methoxyacetamido)propanoic acid, similar strategies could be applied to design bioconjugation reagents or probes for biochemical studies, potentially offering new tools for understanding and manipulating biological systems (Lee, Stowell, & Krantz, 1976).

Pharmaceutical Applications and Drug Design

The crystal structure and properties of related acetamide compounds have been studied for their potential in drug design, particularly in the context of anticonvulsant activities. The research by Camerman et al. (2005) on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides highlights the importance of the acetamido and methoxyamino groups in determining the biological activity and structural characteristics of these compounds. This suggests that 3-(2-Methoxyacetamido)propanoic acid could serve as a scaffold or building block in the design and synthesis of new pharmaceutical agents with potential anticonvulsant or other therapeutic properties (Camerman et al., 2005).

Environmental Chemistry and Degradation Studies

In the context of environmental chemistry, the study of the degradation pathways and products of similar compounds can provide valuable information on the environmental fate and potential impact of 3-(2-Methoxyacetamido)propanoic acid. Research on the photodegradation of metolachlor, for example, has identified various degradation products and mechanisms that could be relevant to understanding how 3-(2-Methoxyacetamido)propanoic acid and its derivatives might behave in environmental settings (Wilson & Mabury, 2000).

Safety And Hazards

The safety data sheet for propionic acid, a related compound, suggests that it is a flammable liquid and vapor, may be corrosive to metals, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

3-[(2-methoxyacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-11-4-5(8)7-3-2-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVGQXWCUUEODJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxyacetamido)propanoic acid

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